Methyl 9H-perfluorononanoate
Overview
Description
Methyl 9H-perfluorononanoate is a fluorinated organic compound with the molecular formula C10H4F16O2 and a molecular weight of 460.1120 . It is a methyl ester derivative of perfluorononanoic acid, characterized by its high fluorine content, which imparts unique chemical and physical properties.
Mechanism of Action
Target of Action
Methyl 9H-perfluorononanoate, also known as Methyl nonanoate , is a small molecule that has been found to interact with several targets in the human body. These include the Ig gamma-1 chain C region and Neutrophil gelatinase-associated lipocalin . .
Result of Action
The molecular and cellular effects of this compound’s action are not well defined. Given its interactions with various targets, it is likely that the compound has multiple effects at the molecular and cellular levels. These effects need to be studied in more detail to fully understand the compound’s mechanism of action .
Biochemical Analysis
Cellular Effects
Studies on related PFAS compounds suggest that Methyl 9H-perfluorononanoate could potentially influence cell function. For instance, perfluorononanoate (PFNA), a similar compound, has been shown to disrupt thyroid function in zebrafish, leading to elevated plasma T3 levels . This suggests that this compound might also impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Given the limited information available, it is difficult to describe how it exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Studies on related PFAS compounds suggest potential long-term effects on cellular function
Dosage Effects in Animal Models
There is currently limited information available on the dosage effects of this compound in animal models
Metabolic Pathways
The metabolic pathways involving this compound are not well-characterized
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 9H-perfluorononanoate typically involves the esterification of perfluorononanoic acid with methanol. This reaction is catalyzed by acidic conditions, often using sulfuric acid or hydrochloric acid as the catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In industrial settings, the production of this compound follows a similar esterification process but on a larger scale. The reaction is conducted in large reactors with continuous stirring and temperature control to optimize yield and purity. The product is then purified through distillation or recrystallization to remove any unreacted starting materials and by-products.
Chemical Reactions Analysis
Types of Reactions: Methyl 9H-perfluorononanoate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form perfluorononanoic acid.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium tert-butoxide.
Major Products Formed:
Oxidation: Perfluorononanoic acid.
Reduction: Methyl 9H-perfluorononanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 9H-perfluorononanoate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other fluorinated compounds and as a reagent in various organic reactions.
Biology: The compound is studied for its interactions with biological systems, particularly in the context of its environmental persistence and bioaccumulation.
Medicine: Research is ongoing to explore its potential use in drug delivery systems due to its unique chemical properties.
Industry: It is used in the production of fluorinated surfactants and coatings, which are valued for their chemical resistance and low surface energy
Comparison with Similar Compounds
- Perfluorooctanoic acid (PFOA)
- Perfluorooctane sulfonate (PFOS)
- 6:2 Fluorotelomer carboxylic acid (6:2 FTCA)
- 6:2 Fluorotelomer sulfonic acid (6:2 FTSA)
- Hexafluoropropylene oxide (HFPO) homologues
Comparison: Methyl 9H-perfluorononanoate is unique due to its specific ester functional group and the length of its perfluorinated carbon chain. Compared to PFOA and PFOS, it has a different reactivity profile and environmental behavior. The compound’s ester group makes it more reactive in certain chemical reactions, while its fluorinated chain imparts similar hydrophobic and oleophobic properties .
Properties
IUPAC Name |
methyl 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-hexadecafluorononanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4F16O2/c1-28-3(27)5(15,16)7(19,20)9(23,24)10(25,26)8(21,22)6(17,18)4(13,14)2(11)12/h2H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAAHZPCZVKQFFH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C(C(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4F16O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601045166 | |
Record name | Methyl 9H-perfluorononanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601045166 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
460.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84207-08-9 | |
Record name | Methyl 9H-perfluorononanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601045166 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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